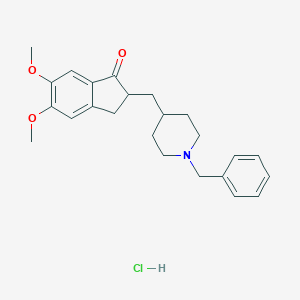

Donepezil Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAIAVWHZJNZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046698 | |

| Record name | Donepezil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120011-70-3, 142057-77-0 | |

| Record name | Donepezil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120011-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Donepezil hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Donepezil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=737535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Donepezil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DONEPEZIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2T2PJ89D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacokinetics and Pharmacodynamics of Donepezil in Preclinical Models: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of donepezil, a cornerstone therapy for Alzheimer's disease (AD). Understanding its behavior in animal models is critical for the development of new chemical entities and for optimizing therapeutic strategies. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological and experimental processes.

Pharmacodynamics: Mechanism of Action

Donepezil's primary therapeutic effect stems from its role as a selective, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE).[1][2][3] By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine (ACh), donepezil increases the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][4] This action is believed to compensate for the cholinergic deficit observed in AD, leading to symptomatic improvements in cognition.[5][6]

Beyond its primary mechanism, preclinical studies suggest that donepezil engages with multiple other pathways that may contribute to its therapeutic effects:

-

Modulation of Other Receptors: Donepezil can oppose glutamate-induced excitatory transmission through the downregulation of NMDA receptors.[1] It also interacts with α7-nicotinic acetylcholine receptors (α7-nAChR), which can trigger downstream signaling cascades.[7]

-

Neuroprotective Pathways: Activation of α7-nAChR by donepezil can stimulate the PI3K-Akt and MAPK signaling pathways, which are involved in promoting cell survival and neuroprotection.[7][8][9]

-

Effects on Amyloid Pathology: Some studies indicate that donepezil may influence the processing of amyloid precursor protein (APP), promoting non-amyloidogenic pathways and potentially reducing the production of β-amyloid (Aβ).[4][10]

-

Anti-inflammatory Effects: Donepezil may exert neuroprotective effects by inhibiting various inflammatory signaling pathways.[1]

Pharmacokinetics in Preclinical Models

The disposition of donepezil has been characterized in several preclinical species, primarily rodents. It generally exhibits rapid absorption and extensive distribution, including significant penetration into the central nervous system.

Absorption: Following oral administration in rats, donepezil is absorbed rapidly, with peak plasma concentrations (Tmax) occurring as early as 30 minutes.[11][12][13] The oral bioavailability is considered high and nearly complete.[12][14]

Distribution: Donepezil readily crosses the blood-brain barrier (BBB).[5][11][15] Studies in rats have shown that brain concentrations can be approximately twice as high as those in plasma.[11][16] It is highly bound to plasma proteins, with about 74% binding reported in rats.[5] The drug also distributes substantially to other tissues, including the liver, heart, and lungs.[5][11]

Metabolism: The liver is the primary site of metabolism for donepezil, mediated mainly by cytochrome P450 enzymes CYP2D6 and CYP3A4.[4][16] This process generates several metabolites through O-demethylation, hydroxylation, N-dealkylation, and N-oxidation.[5][12][16] The major active metabolite is 6-O-desmethyl donepezil (DMDon); however, its ability to cross the BBB is minimal, suggesting its contribution to central efficacy is limited.[5][11][16]

Excretion: Metabolites are further conjugated with glucuronic acid and are primarily excreted into the bile and urine.[12][16] Evidence of enterohepatic circulation has also been reported.[11][16]

Table 1: Summary of Pharmacokinetic Parameters of Donepezil in Rodent Models

| Species/Model | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Absolute Bioavailability (%) | Brain:Plasma Ratio | Plasma Protein Binding (%) |

| Hairless Rat | Oral | 3 | 1.2 ± 0.4 | 17.9 ± 2.4 | 3.6% | - | - |

| Hairless Rat | Oral | 10 | 1.4 ± 0.5 | 44.1 ± 7.9 | 3.6% | - | - |

| Rat | Intravenous | 1.25 | - | - | - | ~2 | ~74% |

| Rat | Intravenous | 2.5 | - | - | - | ~2 | ~74% |

| Rat | Oral | - | ~0.5 | - | ~100% | - | - |

| Mouse | Oral | - | - | - | - | Positively correlated with plasma levels | - |

| Human (for comparison) | Oral | 5-10 | 3-4 | 34.1 - 60.5 | ~100% | - | ~96% |

Data compiled from sources:[5][6][11][14][16][17][18]

Preclinical Pharmacodynamic Effects

In preclinical models, donepezil consistently demonstrates efficacy in ameliorating cognitive deficits. Its pharmacodynamic effects, such as AChE inhibition and behavioral improvements, are well-correlated with its concentration in plasma and the brain.

In rats, intravenous infusion of donepezil leads to a dose-dependent increase in acetylcholine levels in the hippocampus.[16] In hairless rats treated orally, plasma AChE activity was inhibited in line with increasing plasma concentrations of the drug, with a maximum inhibition of about 31.5% observed 2 hours post-dose.[17] Behavioral studies in mice with scopolamine-induced memory impairment show that donepezil significantly prevents deficits in learning and memory.[6] The degree of cognitive recovery in these models improves as the concentration of donepezil in the brain increases, with a maximal effect observed at a brain concentration of approximately 46.5 ng/g.[6] Studies in transgenic mouse models of AD, such as the Tg2576 and APP/PS1 models, also confirm that donepezil can ameliorate memory deficits.[19][20]

Table 2: Summary of Pharmacodynamic Effects of Donepezil in Rodent Models

| Species/Model | Donepezil Dose (mg/kg) | PD Endpoint | Key Result |

| Rat | 1.25 & 2.5 (IV Infusion) | Hippocampal Acetylcholine Levels | Dose-dependent increase in ACh concentration.[16] |

| Hairless Rat | 10 (Oral) | Plasma AChE Activity | Maximal inhibition of 31.5 ± 5.7% observed at 2 hours post-dose.[17] |

| ICR Mouse (Scopolamine-induced) | 3 (Oral) | Y-Maze Spontaneous Alternation | Significantly prevented the progression of memory impairment.[6] |

| Tg2576 Mouse | 0.1, 0.3, & 1.0 | Contextual & Cued Memory | Improved memory deficits, making behavior more similar to non-transgenic mice.[19] |

| APP/PS1 Mouse | - | Cognitive Decline & Aβ Plaques | Slowed deterioration of pathological markers when started in a pre-symptomatic stage.[20] |

| Rat (NBM Lesion) | 10 & 15 (IP) | Hippocampal Neuronal Activity | Increased spontaneous activity of pyramidal neurons in the CA1 region.[21] |

Key Experimental Protocols

Reproducible and robust experimental design is fundamental to preclinical drug evaluation. Below are methodologies for key assays used to characterize the PK/PD profile of donepezil.

Protocol 1: In Vivo Microdialysis for PK/PD Assessment in Rats

This protocol allows for the simultaneous measurement of drug concentration and neurotransmitter levels in the brain of a freely moving animal.

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Surgical Implantation: Animals are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus). A second catheter is implanted into the jugular vein for blood sampling. Animals are allowed to recover for several days.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Dosing: Donepezil is administered via the desired route (e.g., 30-minute intravenous infusion of 1.25 or 2.5 mg/kg).[16]

-

Sampling: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials for ACh analysis. Simultaneous blood samples are drawn from the jugular vein catheter for PK analysis.

-

Sample Analysis:

-

Data Analysis: Time-concentration profiles for the drug in plasma and ACh in the brain are constructed to model the PK/PD relationship.

Protocol 2: Behavioral Assessment (Y-Maze) in a Scopolamine-Induced Mouse Model

This protocol assesses the effect of donepezil on short-term spatial working memory.

-

Animal Model: Male ICR mice.[6]

-

Drug Administration: Donepezil (e.g., 0.3-10 mg/kg) or vehicle is administered orally once daily for a set period (e.g., four consecutive days).[6]

-

Induction of Memory Impairment: Approximately 30-60 minutes after the final dose of donepezil, memory impairment is induced by an intraperitoneal injection of scopolamine (a muscarinic receptor antagonist).

-

Y-Maze Test: About 30 minutes after scopolamine injection, each mouse is placed at the end of one arm of a Y-shaped maze and allowed to explore freely for a set duration (e.g., 8 minutes). The sequence of arm entries is recorded.

-

Data Analysis: A spontaneous alternation is defined as successive entries into the three different arms. The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total arm entries - 2)] x 100. The % recovery is calculated relative to the performance of scopolamine-only treated animals.[6]

-

PK Correlation: Immediately after the behavioral test, blood and brain tissue can be collected to measure donepezil concentrations and correlate them with behavioral outcomes.[6]

Protocol 3: Ex Vivo Acetylcholinesterase (AChE) Activity Assay

This assay, based on the Ellman method, quantifies the level of AChE inhibition in plasma or tissue homogenates.[22]

-

Sample Collection: Following donepezil administration at various time points, blood is collected into heparinized tubes, and plasma is separated by centrifugation. Brain tissue can also be harvested and homogenized.

-

Assay Preparation: In a 96-well plate or cuvette, the following are combined:

-

Plasma sample or tissue homogenate supernatant (e.g., 50 µL).

-

Sodium phosphate buffer (e.g., 0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (Ellman's reagent).

-

-

Reaction Initiation: The reaction is started by adding the substrate, acetylthiocholine iodide.

-

Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The change in absorbance is measured kinetically over time using a spectrophotometer at 412 nm.[22]

-

Data Analysis: The rate of change in absorbance is proportional to the AChE activity. The % inhibition is calculated by comparing the activity in donepezil-treated samples to that of vehicle-treated controls. Protein content in the samples is often measured to normalize the activity.[22]

Conclusion

Preclinical models have been instrumental in elucidating the pharmacokinetic and pharmacodynamic profile of donepezil. These studies confirm its primary mechanism as a potent AChE inhibitor that effectively crosses the blood-brain barrier to enhance central cholinergic tone. The consistent correlation between drug exposure and pharmacodynamic response—from enzyme inhibition to cognitive improvement—in rodents provides a strong foundation for its clinical use. The detailed protocols and integrated PK/PD relationships described herein serve as a valuable resource for the continued investigation of donepezil and the development of next-generation therapies for neurodegenerative diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Perspectives in the management of Alzheimer's disease: clinical profile of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]

- 9. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. Absorption, distribution, metabolism, and excretion of donepezil (Aricept) after a single oral administration to Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. biomolther.org [biomolther.org]

- 18. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Disease-modifying effect of donepezil on APP/PS1 mice at different stages of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of Donepezil Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to Early Screening and In Vitro Assays for Donepezil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil hydrochloride is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease.[1] As a centrally acting and reversible acetylcholinesterase inhibitor, its primary mechanism involves enhancing cholinergic neurotransmission.[1] The early-stage evaluation of donepezil and its analogues relies on a suite of robust in vitro assays designed to characterize its potency, selectivity, and multifaceted mechanisms of action. This guide provides a detailed overview of the core in vitro screening methodologies, presenting experimental protocols, quantitative data, and visual workflows relevant to the preclinical assessment of donepezil.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal therapeutic effect of donepezil is derived from its potent and selective inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] By inhibiting AChE, donepezil increases the concentration and duration of action of ACh, thereby ameliorating the cholinergic deficit characteristic of Alzheimer's disease.[1]

dot

Caption: Mechanism of Donepezil Action at the Cholinergic Synapse.

In Vitro Assay: Acetylcholinesterase Inhibition (Ellman's Method)

The most common method for quantifying AChE inhibitory activity is the colorimetric assay developed by Ellman. This assay measures the activity of the enzyme by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylthiocholine hydrolysis by AChE.

Experimental Protocol: Ellman's Assay

-

Reagent Preparation:

-

Phosphate Buffer (PB): 100 mM potassium phosphate buffer, pH 8.0.

-

DTNB Solution: 1.5 mM DTNB dissolved in PB.

-

Substrate Solution: 15 mM acetylthiocholine iodide (ATCI) dissolved in PB.

-

Enzyme Solution: Acetylcholinesterase (e.g., from Electrophorus electricus) at a concentration of 0.5 U/mL in PB.[2]

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in PB.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 162 µL of the DTNB solution.[2]

-

Add 8 µL of the test compound dilution (or buffer for positive control).[2]

-

Add 50 µL of the AChE enzyme solution. For the blank, add 50 µL of PB instead.

-

Pre-incubate the plate at room temperature (e.g., 23°C) for 10-15 minutes.[2][3]

-

Initiate the reaction by adding 30 µL of the ATCI substrate solution to all wells.[2]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Quantitative Data: Cholinesterase Inhibition

Donepezil exhibits high potency for AChE and significant selectivity over butyrylcholinesterase (BChE), a related enzyme. This selectivity is crucial for minimizing peripheral side effects.

| Enzyme | IC50 Value (nM) | Selectivity (BChE/AChE ratio) |

| Acetylcholinesterase (AChE) | 5.7 - 8.0 | \multirow{2}{*}{~1252} |

| Butyrylcholinesterase (BChE) | 7138 |

(Data sourced from multiple in vitro studies using purified enzymes).[5][6][7]

Secondary and Pleiotropic Mechanisms

Beyond its primary role as an AChE inhibitor, preclinical research suggests that donepezil possesses other pharmacological activities that may contribute to its overall therapeutic profile.

dot

Caption: In Vitro Screening Cascade for Donepezil-like Compounds.

Sigma-1 (σ1) Receptor Agonism

Donepezil binds with high affinity to sigma-1 (σ1) receptors, which are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[8][9] This interaction is implicated in neuroprotective and anti-amnesic effects, independent of cholinesterase inhibition.[8]

Experimental Protocol: Radioligand Binding Assay

-

Materials:

-

Membrane Preparation: Brain tissue homogenates (e.g., from rat brain) or cells expressing σ1 receptors.

-

Radioligand: A specific σ1 receptor ligand, such as [³H]-(+)-pentazocine.

-

Non-specific Binding Control: A high concentration of an unlabeled σ1 ligand (e.g., haloperidol).

-

Assay Buffer: E.g., 50 mM Tris-HCl, pH 7.4.

-

-

Assay Procedure:

-

In assay tubes, combine the membrane preparation, varying concentrations of unlabeled donepezil (for competition assay), and a fixed concentration of the radioligand (typically at or below its Kd value).

-

For total binding, omit the unlabeled donepezil. For non-specific binding, add a saturating concentration of the unlabeled control ligand.

-

Incubate the mixture (e.g., at 25°C for 60-120 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Acquisition & Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of donepezil to determine the IC50 value.

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Data: Sigma-1 Receptor Binding

| Parameter | Value (nM) |

| Kᵢ (Binding Affinity) | 14.6 |

(Data from in vitro preparation).[8]

Modulation of Amyloid-β (Aβ) Toxicity and Aggregation

Donepezil has been shown to offer protection against amyloid-beta (Aβ) toxicity and may interfere with Aβ aggregation, a key pathological hallmark of Alzheimer's disease.[10][11]

Experimental Protocol: Aβ Aggregation (Thioflavin T Assay)

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[12]

-

Reagent Preparation:

-

Aβ Peptide Solution: Prepare a stock solution of synthetic Aβ(1-42) peptide (e.g., in hexafluoroisopropanol), evaporate the solvent, and resuspend in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) immediately before use.[12]

-

ThT Working Solution: Prepare a working solution of ThT (e.g., 1 µM) in the same buffer.[13]

-

Test Compound: Prepare dilutions of donepezil.

-

-

Assay Procedure:

-

In a 96-well black plate, mix the Aβ peptide solution with different concentrations of donepezil (or vehicle control).

-

Incubate the plate, often with shaking, at 37°C to promote fibril formation.[14]

-

At specified time points, add the ThT working solution to the wells.

-

Measure fluorescence using a plate reader with excitation around 440 nm and emission around 480-490 nm.[12][15]

-

-

Data Analysis:

-

Plot ThT fluorescence intensity against time to monitor the kinetics of aggregation.

-

Compare the fluorescence in donepezil-treated samples to the control to determine the percentage of inhibition of Aβ aggregation.

-

Experimental Protocol: Neuroprotection against Aβ Toxicity (LDH Assay)

-

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. Measuring LDH activity in the supernatant serves as an indicator of cytotoxicity.[10]

-

Cell Culture:

-

Plate a suitable neuronal cell line (e.g., rat pheochromocytoma PC12 cells or human neuroblastoma SH-SY5Y cells) in 96-well plates and allow them to adhere.[11]

-

-

Assay Procedure:

-

Pre-treat the cells with various concentrations of donepezil for a specified period (e.g., 24-48 hours).[10][16]

-

Expose the cells to a toxic concentration of pre-aggregated Aβ peptide (e.g., 5-20 µM) for 24-48 hours.[11][16]

-

Include control groups: untreated cells (negative control) and cells treated only with Aβ (positive control).

-

After incubation, collect an aliquot of the cell culture supernatant.

-

-

Data Acquisition & Analysis:

-

Measure LDH activity in the supernatant using a commercially available colorimetric LDH assay kit, following the manufacturer's instructions.[11]

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

-

Determine the concentration-dependent reduction in LDH release by donepezil.[10]

-

Quantitative Data: Neuroprotection Against Aβ Toxicity

| Assay | Donepezil Concentration (µM) | Effect | Cell Model |

| LDH Release | 0.1 | 9.4% reduction in Aβ-induced LDH efflux | Rat Septal Neurons |

| LDH Release | 1.0 | 17.4% reduction in Aβ-induced LDH efflux | Rat Septal Neurons |

| LDH Release | 10.0 | 22.5% reduction in Aβ-induced LDH efflux | Rat Septal Neurons |

| Cell Viability | 5 - 50 | Significant increase in viability vs. Aβ alone | PC12 Cells |

(Data from Kimura et al., 2005 and Sun et al., 2022).[10][11][16]

Neuroprotection via Nicotinic Receptor Signaling

Donepezil's neuroprotective effects against insults like glutamate excitotoxicity are partly mediated through the stimulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[1][17] This activation can trigger downstream pro-survival signaling cascades.[10][18]

dot

Caption: Donepezil-Mediated Neuroprotective Signaling Pathway.

Experimental Protocol: Neuroprotection against Glutamate Excitotoxicity

-

Cell Culture: Use primary cortical neuron cultures, which are sensitive to glutamate-induced excitotoxicity.[17]

-

Assay Procedure:

-

Pre-treat neuronal cultures with donepezil (e.g., 0.1, 1, 10 µM) for 48 hours.[17]

-

Induce excitotoxicity by exposing the cells to a toxic concentration of glutamate (e.g., 30 µM) for 24 hours.[17]

-

Quantify neuronal death by measuring LDH release into the culture medium as described previously.

-

Alternatively, measure the activation of downstream apoptotic markers like caspase-3 using a colorimetric or fluorometric activity assay.[17]

-

-

Data Analysis:

-

Determine the concentration-dependent neuroprotective effect of donepezil by quantifying the reduction in LDH release or caspase-3 activity compared to cells treated with glutamate alone.[17]

-

In Vitro Cytotoxicity and Safety Assessment

Early assessment of a compound's potential for cytotoxicity is a critical step in drug development. Assays are performed on various cell lines, including neuronal cells like SH-SY5Y, to establish a therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

-

Principle: The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.

-

Cell Culture:

-

Assay Procedure:

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[22]

-

After the incubation period, remove the treatment medium and add 50-100 µL of fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C to allow formazan crystals to form.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Data Acquisition & Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm, with a reference wavelength of around 630 nm.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Plot cell viability against the log concentration of donepezil to determine the CC50 (the concentration that reduces cell viability by 50%).

-

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Assay | Observation |

| SH-SY5Y Human Neuroblastoma | Alamar Blue | >90% cell viability at concentrations up to 10 µM. |

| Chang and Vero Cells | Chronic Toxicity | Toxic effects observed at concentrations of 0.1 mg/mL and higher. |

(Data from multiple studies, concentrations and effects vary by cell line and exposure time).[23]

References

- 1. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of alpha7 nicotinic receptors and internalization of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioflavin T spectroscopic assay [assay-protocol.com]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

- 15. scispace.com [scispace.com]

- 16. Comparison of donepezil and memantine for protective effect against amyloid-beta(1-42) toxicity in rat septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. texaschildrens.org [texaschildrens.org]

- 23. researchgate.net [researchgate.net]

Donepezil Hydrochloride: An In-depth Technical Guide on its Effects on Neuronal Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil hydrochloride stands as a principal therapeutic agent for the symptomatic management of Alzheimer's disease (AD). Its primary and most well-understood mechanism of action is the reversible, non-competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine. This inhibition leads to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is vital for cognitive functions like memory and learning. However, a growing body of evidence reveals that the therapeutic impact of donepezil extends significantly beyond its role as a cholinesterase inhibitor. It engages with a complex network of neuronal signaling pathways that are intrinsically linked to the pathogenesis of neurodegenerative disorders.

This technical guide offers a comprehensive examination of the multifaceted effects of donepezil on these critical signaling cascades. It is designed to provide researchers, scientists, and professionals in drug development with a detailed understanding of its molecular interactions. This document will explore donepezil's influence on the processing of amyloid-beta (Aβ) and the phosphorylation of tau protein, its modulation of neuroinflammatory responses, its impact on glutamatergic signaling and NMDA receptor function, and its role in promoting neurotrophic factor signaling. The information is presented through in-depth descriptions of the signaling pathways, clearly structured tables summarizing quantitative data from key studies, detailed experimental protocols for the cited research, and schematic diagrams generated using Graphviz (DOT language) to visually articulate the complex molecular interactions.

Modulation of Amyloid-Beta (Aβ) and Tau Pathologies

Donepezil has been shown to influence the pathological hallmarks of Alzheimer's disease, namely the accumulation of amyloid-beta plaques and hyperphosphorylated tau tangles.

Effects on Amyloid-Beta Signaling

Donepezil appears to impact Aβ metabolism through various mechanisms, including the potential to shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway.

| Parameter | Model System | Donepezil Concentration/Dose | Effect | Reference |

| Soluble Aβ1-40 | Tg2576 mice | 4 mg/kg/day for 6 months | Significant reduction | [1] |

| Soluble Aβ1-42 | Tg2576 mice | 4 mg/kg/day for 6 months | Significant reduction | [1] |

| Aβ Plaque Number | Tg2576 mice | 4 mg/kg/day for 6 months | Significant reduction | [1] |

| Aβ Plaque Burden | Tg2576 mice | 4 mg/kg/day for 6 months | Significant reduction | [1] |

| Aβ Plaque Number | 5xFAD mice | 1 mg/kg/day (i.p.) for 2 weeks | Significant reduction in cortex and dentate gyrus | [2] |

This protocol is a synthesized representation based on methodologies described in the cited literature[3][4].

-

Tissue Homogenization:

-

Dissect the hippocampus and cortex from Tg2576 mice.

-

Homogenize the tissue in a lysis buffer (e.g., 2% SDS in PBS with protease inhibitors) at a ratio of 100 mg tissue per 1 mL buffer.

-

Sonicate the homogenate on ice to ensure complete lysis.

-

Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.

-

Collect the supernatant, which contains the soluble Aβ fraction.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use commercially available Aβ1-40 and Aβ1-42 ELISA kits.

-

Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ1-40 or Aβ1-42 overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add diluted brain homogenates and standard Aβ peptides to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the N-terminus of human Aβ. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate Aβ concentrations based on the standard curve.

-

Effects on Tau Phosphorylation

Donepezil's effect on tau pathology is more complex and appears to be context-dependent. Some studies suggest a reduction in tau phosphorylation, potentially through anti-inflammatory mechanisms.

| Parameter | Model System | Donepezil Treatment | Effect | Reference |

| Tau Insolubility | Tauopathy mouse model (P301S) | 8 months of treatment | Decreased | [5] |

| Tau Phosphorylation | Tauopathy mouse model (P301S) | 8 months of treatment | Decreased | [5] |

| c-Jun N-terminal kinase (JNK) activity | Tauopathy mouse model (P301S) | 8 months of treatment | Significantly suppressed | [5] |

| Tau Phosphorylation (Thr212) | 5xFAD mice | Intraperitoneal/oral injection | Significantly increased | [2] |

This protocol is a synthesized representation based on methodologies described in the cited literature[6][7][8].

-

Protein Extraction:

-

Homogenize mouse brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize phosphorylated tau levels to total tau.

-

Modulation of Neuroinflammatory Signaling Pathways

Donepezil exhibits significant anti-inflammatory properties, primarily by attenuating the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators.

| Parameter | Model System | Donepezil Concentration | Effect | Reference |

| COX-2 mRNA | LPS-stimulated BV2 microglia | 10 µM and 50 µM | Significant decrease | [3] |

| IL-1β mRNA | LPS-stimulated BV2 microglia | 10 µM and 50 µM | Significant decrease | [3] |

| IL-6 mRNA | LPS-stimulated BV2 microglia | 10 µM and 50 µM | Significant decrease | [3] |

| iNOS mRNA | LPS-stimulated BV2 microglia | 10 µM and 50 µM | Significant decrease | [3] |

| Nitric Oxide Production | Purified microglia cultures | 5-20 µM | Attenuated | [9] |

| TNF-α Production | Purified microglia cultures | 5-20 µM | Attenuated | [9] |

This protocol is a synthesized representation based on methodologies described in the cited literature[10][11][12][13][14].

-

Cell Culture and Treatment:

-

Culture BV2 microglial cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Pre-treat cells with donepezil (10 µM or 50 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 100 ng/mL) for a specified time (e.g., 6 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

-

-

Real-Time Quantitative PCR (RT-qPCR):

-

Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the target genes (e.g., COX-2, IL-1β, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin).

-

Perform RT-qPCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene.

-

Modulation of Glutamatergic Signaling and NMDA Receptors

Donepezil has been found to modulate N-methyl-D-aspartate (NMDA) receptor function, which is critical for synaptic plasticity and is also implicated in excitotoxicity.

| Parameter | Model System | Donepezil Concentration | Effect | Reference |

| Cell Surface NR1 Subunit Levels | Primary rat cortical neurons | Not specified | Significantly reduced | [15] |

| Glutamate-mediated Ca2+ entry | Primary rat cortical neurons | Not specified | Significantly attenuated | [15] |

| NMDA-induced currents | Rat cortical bipolar neurons | 0.01-100 µM | Potently augmented | [12] |

| NMDA-induced currents | Rat cortical multipolar neurons | 1-10 µM | Decreased | [12] |

This protocol is a synthesized representation based on methodologies described in the cited literature[1][16][17].

-

Primary Neuron Culture:

-

Dissect cortices from E18 rat embryos and dissociate the tissue into single cells.

-

Plate the neurons on poly-D-lysine-coated coverslips and culture in Neurobasal medium supplemented with B27 and GlutaMAX.

-

-

Surface Receptor Labeling and Internalization:

-

After a specified number of days in vitro (e.g., 7-10 DIV), treat the neurons with donepezil for the desired time.

-

To label surface NMDA receptors, incubate live neurons with an antibody targeting an extracellular epitope of an NMDA receptor subunit (e.g., anti-NR1) at 4°C for 30 minutes to prevent endocytosis.

-

Wash the cells with cold PBS to remove unbound antibody.

-

Induce internalization by incubating the cells at 37°C for a specific time course (e.g., 0, 5, 15, 30 minutes).

-

Stop internalization by placing the cells on ice and washing with cold PBS.

-

-

Immunofluorescence and Imaging:

-

Fix the cells with 4% paraformaldehyde.

-

To visualize the remaining surface receptors, incubate the non-permeabilized cells with a fluorescently labeled secondary antibody.

-

To visualize the internalized receptors, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) and then incubate with a different fluorescently labeled secondary antibody.

-

Mount the coverslips and acquire images using a confocal microscope.

-

Quantify the fluorescence intensity of the surface and internalized receptor populations using image analysis software.

-

Impact on Neurotrophic Factor Signaling and Neuroprotection

Donepezil has been shown to have neuroprotective effects beyond its primary mechanism of action, including the modulation of neurotrophic factor signaling and the reduction of apoptotic processes.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Donepezil treatment has been associated with increased levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.

| Parameter | Model System | Donepezil Treatment | Effect | Reference |

| Hippocampal Volume | Alzheimer's Disease Patients | 10 mg/day for 24 weeks | 0.4% decrease (vs. 8.2% in placebo) | [7] |

| N-acetylaspartate (NAA) Levels | Alzheimer's Disease Patients | 10 mg/day for 24 weeks | Increased in subcortical gray and periventricular matter | [7][18] |

| Caspase-3 Activity | Rat model of cholinergic depletion | Pre-treatment | Reduced in hippocampus and neocortex | [19] |

| Caspase-3 Levels | Ethanol-exposed SH-SY5Y cells | 0.1 and 1.0 µM | Dose-dependent attenuation of increase | [20] |

This protocol is a synthesized representation based on methodologies described in the cited literature[5][18][21].

-

Tissue Preparation:

-

Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

-

Homogenize the tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

Fluorometric Caspase-3 Activity Assay:

-

Use a commercially available caspase-3 activity assay kit.

-

In a 96-well plate, add an equal amount of protein lysate from each sample.

-

Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-AFC or DEVD-pNA).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence (for AFC substrate) or absorbance (for pNA substrate) using a microplate reader.

-

Calculate the caspase-3 activity based on a standard curve generated with purified active caspase-3.

-

Conclusion

The therapeutic profile of this compound is considerably more complex than its function as a simple acetylcholinesterase inhibitor. The evidence summarized in this guide demonstrates that donepezil interacts with and modulates multiple critical neuronal signaling pathways. Its ability to influence amyloid-beta metabolism, attenuate tau hyperphosphorylation, suppress neuroinflammation, modulate NMDA receptor function, and promote neurotrophic signaling pathways collectively contributes to its clinical efficacy and suggests potential disease-modifying properties.

For researchers and drug development professionals, a deeper understanding of these multifaceted mechanisms is paramount. It not only provides a more complete picture of how donepezil functions but also opens new avenues for the development of next-generation therapies for Alzheimer's disease and other neurodegenerative disorders. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for designing and interpreting future studies aimed at further elucidating the intricate neuropharmacology of donepezil and discovering novel therapeutic targets within these complex signaling networks. The continued exploration of these pathways will be crucial in the ongoing effort to combat the devastating effects of neurodegeneration.

References

- 1. Cycling of NMDA Receptors during Trafficking in Neurons before Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 9. analyzedirect.com [analyzedirect.com]

- 10. researchgate.net [researchgate.net]

- 11. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mcgill.ca [mcgill.ca]

- 15. researchgate.net [researchgate.net]

- 16. Endocytosis and Degradative Sorting of NMDA Receptors by Conserved Membrane-Proximal Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Subunit-Specific Regulation of NMDA Receptor Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Caspase-3 Activity in the Rat Amygdala Measured by Spectrofluorometry After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A simplified and sensitive immunoprecipitation mass spectrometry protocol for the analysis of amyloid-beta peptides in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Steps to standardization and validation of hippocampal volumetry as a biomarker in clinical trials and diagnostic criteria for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Caspase-3 Activity in the Rat Amygdala Measured by Spectrofluorometry After Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Inducing Neurogenesis in Vitro: A Technical Guide to the Application of Donepezil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil hydrochloride, an acetylcholinesterase inhibitor, is a well-established therapeutic for the symptomatic treatment of Alzheimer's disease.[1] Beyond its primary mechanism of modulating cholinergic transmission, emerging in vitro evidence reveals a compelling role for donepezil in promoting neurogenesis. This technical guide synthesizes the current understanding of donepezil's effects on neural stem and progenitor cells, detailing the underlying molecular pathways, providing a summary of quantitative outcomes, and outlining key experimental protocols to facilitate further research in this promising area of neuroregeneration.

Quantitative Data on Donepezil-Induced Neurogenesis

The following tables summarize the quantitative effects of donepezil on neural cell proliferation, differentiation, and survival as reported in various in vitro studies.

Table 1: Effects of Donepezil on Neuronal and Glial Cell Differentiation

| Cell Type | Donepezil Concentration | Treatment Duration | Outcome | Reference |

| Primary Mouse Embryonic Neural Stem Cells (NSCs) | Dose-dependent | Not specified | Increased number of oligodendrocytes and neurons; decreased number of astrocytes. | [1] |

| Primary Oligodendrocyte Precursor Cells (OPCs) | 2.5-20 µM | 4 days | Significantly increased percentage of MBP+ oligodendrocytes. | [2][3] |

| PC12 Cells | 10 µM | 7 days | 37.5% increase in differentiated neurons. | [4] |

| SH-SY5Y Human Neuroblastoma Cells | 100 nM - 10 µM | 48 hours - 7 days | Concentration-dependent inhibition of cell proliferation and increased expression of the neuronal marker MAP-2. | [5] |

Table 2: Effects of Donepezil on Myelination in Co-culture

| Cell System | Donepezil Concentration | Treatment Duration | Outcome | Reference |

| OPC-DRG Neuron Co-culture | 10 µM | 9 days | Increased length of myelinated axons. | [2][3] |

Signaling Pathways Modulated by Donepezil in Neurogenesis

Donepezil influences multiple signaling pathways to orchestrate its effects on neurogenesis. The following diagrams illustrate the key molecular interactions.

Akt/Bad Signaling Pathway

Donepezil has been shown to mediate effects on cell survival and apoptosis through the Akt/Bad signaling pathway.[1][6]

STAT3 and SMAD1/5/9 Signaling in Astrocyte Differentiation

Donepezil promotes oligodendrocyte differentiation at the expense of astrogenesis by suppressing the activation of STAT3 and SMAD1/5/9, which are key transcription factors for astrocyte development.[1][6]

Estrogen Receptor-Mediated Oligodendrocyte Differentiation

Donepezil-induced differentiation of neural stem cells into mature oligodendrocytes is mediated through estrogen receptors α (ERα) and β (ERβ).[7]

Experimental Protocols

The following protocols provide a framework for investigating the effects of donepezil on in vitro neurogenesis.

General Experimental Workflow

Neural Stem Cell (NSC) Culture and Differentiation

This protocol is adapted from methods for primary mouse embryonic NSCs.[1][6]

-

NSC Isolation and Culture:

-

Isolate NSCs from the ganglionic eminences of E14.5 mouse embryos.

-

Culture NSCs as neurospheres in a serum-free medium supplemented with EGF and bFGF.

-

-

Neurosphere Differentiation Assay:

-

Dissociate neurospheres into single cells.

-

Plate single cells on poly-L-ornithine and fibronectin-coated coverslips in differentiation medium (without EGF and bFGF).

-

Treat cells with varying concentrations of this compound (e.g., 1-10 µM) for a specified duration (e.g., 5-7 days).

-

Fix cells with 4% paraformaldehyde.

-

-

Immunocytochemistry:

-

Permeabilize cells with 0.1% Triton X-100.

-

Block with 5% normal goat serum.

-

Incubate with primary antibodies against neuronal (e.g., β-III-tubulin), astrocytic (e.g., GFAP), and oligodendrocytic (e.g., MBP, CNPase) markers.

-

Incubate with appropriate fluorescently labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

Mount coverslips and visualize using fluorescence microscopy.

-

SH-SY5Y Neuroblastoma Cell Differentiation

This protocol is based on the use of the SH-SY5Y cell line as a model for neuronal differentiation.[5]

-

Cell Culture:

-

Maintain SH-SY5Y cells in a standard growth medium (e.g., DMEM/F12 with 10% FBS).

-

-

Differentiation Induction:

-

Seed cells at a low density.

-

Induce differentiation by reducing the serum concentration (e.g., to 1% FBS) and adding a differentiating agent such as retinoic acid (RA) (e.g., 10 µM).

-

Co-treat cells with this compound at various concentrations (e.g., 100 nM - 10 µM) for 48 hours to 7 days.

-

-

Analysis of Neuronal Markers:

-

Perform immunocytochemistry or Western blotting for neuronal markers such as MAP-2 to assess the extent of differentiation.

-

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant neurogenic properties, capable of influencing the fate of neural stem and progenitor cells. Its ability to promote neuronal and oligodendrocytic differentiation while suppressing astrogenesis, mediated by a complex interplay of signaling pathways, opens new avenues for its therapeutic application beyond Alzheimer's disease. The experimental frameworks provided in this guide are intended to serve as a foundation for researchers to further explore and harness the neuro-regenerative potential of this well-established pharmaceutical agent.

References

- 1. Donepezil promotes differentiation of neural stem cells into mature oligodendrocytes at the expense of astrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Donepezil, a drug for Alzheimer’s disease, promotes oligodendrocyte generation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel donepezil-tacrine hybrid (TAHB3) induces neurodifferentiation, neuroprotective effects, and activates the PI3K/AKT pathway on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel neuronal targets for the acetylcholinesterase inhibitor donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Donepezil-induced oligodendrocyte differentiation is mediated through estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Donepezil Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil hydrochloride, marketed under the trade name Aricept, is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD).[1][2] As a specific, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), it functions by increasing the concentration of the neurotransmitter acetylcholine in the brain, a key component of the cholinergic hypothesis of AD.[1][2][3] The clinical success of donepezil has spurred extensive research into its structural analogs to develop novel therapeutic agents with enhanced efficacy, improved selectivity, and multi-target capabilities to address the complex pathology of Alzheimer's. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of donepezil analogs, detailing key chemical modifications and their impact on biological activity.

The foundational structure of donepezil consists of an N-benzylpiperidine moiety linked via a methylene bridge to a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one core.[4] This unique architecture allows it to effectively bind to the acetylcholinesterase enzyme. The indanone portion interacts with the Peripheral Anionic Site (PAS) of AChE, while the N-benzylpiperidine component engages with the Catalytic Anionic Site (CAS).[4] Understanding how modifications to these core components influence inhibitory potency is critical for rational drug design.

Structure-Activity Relationship (SAR) of Donepezil Analogs

The exploration of donepezil's SAR has largely focused on systematic modifications of its three primary components: the N-benzylpiperidine group, the indanone core, and the linker connecting them. Furthermore, a promising strategy has emerged in the creation of hybrid molecules that conjugate the donepezil pharmacophore with other biologically active moieties.

Modifications to the N-Benzylpiperidine Moiety

The N-benzylpiperidine moiety plays a crucial role in anchoring the molecule to the Catalytic Anionic Site of AChE.

-

Aryl Group Modifications: Direct α-arylation of the donepezil ketone has led to the synthesis of analogs with high selective inhibition of AChE.[5] For instance, the 3-methylpridin-2-yl donepezil analog (compound 12 in one study) not only showed remarkable inhibition against both AChE and butyrylcholinesterase (BuChE) but also exhibited significantly lower toxicity and higher neuroprotective activity compared to the parent donepezil.[5]

-

Replacement with Heterocycles: Replacing the benzyl group with pyridylmethyl groups has been explored to investigate the effect of introducing a basic nitrogen atom.[6] Analogs with the nitrogen at position 3 of the pyridine ring showed inhibitory potency comparable to donepezil, whereas nitrogen at positions 2 and 4 led to a significant decrease in potency.[6][7] This suggests that the position of the nitrogen atom is critical for optimal interaction with the enzyme.[6]

Modifications to the Indanone Moiety

The indanone moiety is essential for binding to the Peripheral Anionic Site of AChE.

-

Hybridization with Other Scaffolds: A prominent strategy involves creating hybrid compounds by replacing or conjugating the indanone core. Donepezil-ferulic acid hybrids have been developed that exhibit moderate AChE and BuChE inhibition along with considerable antioxidant activity.[8] Similarly, donepezil-quinolone carboxamide analogs have been shown to be potent and highly selective AChE inhibitors.[8]

-

Benzothiophene-Based Analogs: The synthesis of benzothiophene-based compounds has yielded promising results. One such analog, compound 3j in a specific study, demonstrated inhibitory activity (IC50 = 0.498 ± 0.02 µM) comparable to donepezil (IC50 = 0.404 ± 0.03 µM) and also effectively inhibited self-mediated β-amyloid protein aggregation.[4][9]

Multi-Target-Directed Ligands (MTDLs)

Recognizing the multifaceted nature of Alzheimer's pathology, research has shifted towards developing MTDLs. This involves creating hybrid molecules that can interact with multiple targets involved in the disease cascade.

-

Donepezil-Tacrine Hybrids: Modifications of donepezil have included conjugation with other known anti-Alzheimer agents like tacrine.[5]

-

Cholinesterase and Monoamine Oxidase Inhibition: A series of donepezil-like compounds were designed to inhibit both cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B).[10] Compound w18 from this series emerged as a promising agent with balanced inhibitory activities against all four enzymes.[10]

-

Dual AChE and BACE-1 Inhibition: Donepezil analogs have been designed to dually inhibit both AChE and β-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-β plaques.[11]

Quantitative Data on Donepezil Analogs

The following tables summarize the inhibitory activities of various donepezil analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: AChE and BuChE Inhibitory Activities of Selected Donepezil Analogs

| Compound ID | Modification | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| Donepezil | (Reference) | 0.404 ± 0.03 | - | |

| Compound 15 | Click chemistry analog | 0.392 µg/mL | - | [12] |

| Compound 12 | 3-methylpridin-2-yl donepezil | Potent Inhibition | Potent Inhibition | [5] |

| Compound 3j | Benzothiophene-based | 0.498 ± 0.02 | - | [9] |

| w18 | Donepezil-like MAO inhibitor | 0.220 (eeAChE); 0.454 (hAChE) | 1.23 | [10] |

| Pyridonepezil 22 | Donepezil-aminopyridine hybrid | 0.0094 (hAChE) | 6.6 | [8] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions. "hAChE" refers to human AChE, while "eeAChE" refers to electric eel AChE.

Key Experimental Protocols

The primary method for evaluating the efficacy of donepezil analogs is the in vitro acetylcholinesterase inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.[6][13]

Principle: The assay measures the activity of the AChE enzyme by quantifying the production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 410-412 nm. The rate of TNB production is directly proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

This compound (as a reference standard)

-

Test compounds (donepezil analogs)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compounds, donepezil, ATCI, and DTNB in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well (except for the blank).

-

Inhibitor Addition: Add various concentrations of the test compounds or the reference standard (donepezil) to the wells. For the control group (100% activity), add the buffer or solvent used to dissolve the compounds.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 23°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.[13]

-

Initiation of Reaction: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the change in absorbance at 410 nm over a period of time (e.g., 5 minutes) using a microplate reader.[13]

-

Data Analysis:

-

Calculate the rate of reaction (enzyme activity) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control group.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Donepezil at the AChE active site.

Caption: Key structure-activity relationships of donepezil analogs.

Caption: Workflow for the AChE inhibition assay (Ellman's Method).

Conclusion

The structure-activity relationship of donepezil is a rich and dynamic field of medicinal chemistry. The core structure, with its distinct indanone and N-benzylpiperidine moieties, provides a robust scaffold for modification. Research has demonstrated that targeted alterations to these regions can significantly enhance inhibitory potency, improve selectivity, and introduce novel functionalities. The development of multi-target-directed ligands, which combine the AChE inhibitory properties of the donepezil pharmacophore with other therapeutic actions such as anti-amyloid aggregation and antioxidant effects, represents the most promising frontier in this area. These ongoing efforts are crucial for designing the next generation of therapeutics for Alzheimer's disease, moving beyond purely symptomatic treatment to potentially disease-modifying interventions.

References

- 1. The pharmacology of donepezil: a new treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Molecular Docking and Biological Evaluation of Donepezil Analogues as Effective Anti-Alzheimer Agents. [ejchem.journals.ekb.eg]

- 13. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Donepezil Hydrochloride Neurotoxicity Studies Using the SH-SY5Y Cell Line

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the SH-SY5Y human neuroblastoma cell line in neurotoxicity and neuroprotection studies involving donepezil hydrochloride. This document outlines detailed protocols for cell culture, differentiation, and key experimental assays to assess the effects of donepezil.

Introduction to SH-SY5Y Cells in Neurotoxicity Research

The SH-SY5Y cell line is a subclone of the SK-N-SH cell line, originally derived from a bone marrow biopsy of a neuroblastoma patient.[1] These cells are widely used in neuroscience research due to their human origin, ease of culture, and their ability to differentiate into a more mature neuronal phenotype.[1][2] Undifferentiated SH-SY5Y cells are neuroblast-like and proliferate continuously. Upon differentiation, typically with agents like retinoic acid (RA), they exhibit a more neuronal morphology, including the formation of neurites, and express mature neuronal markers.[2][3] This makes them a valuable in vitro model for studying neurodegenerative diseases, neurotoxicity, and the effects of neuroprotective agents like donepezil.[1][3]

This compound: Mechanism and Relevance

This compound is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] By increasing acetylcholine levels in the brain, it is primarily used to improve cognitive function in patients with mild to moderate Alzheimer's disease.[4] Beyond its symptomatic effects, preclinical studies suggest that donepezil possesses neuroprotective properties that are independent of its AChE inhibition.[5] These protective effects have been observed in SH-SY5Y cells against various neurotoxic insults.[4]

Data Presentation: Quantitative Effects of Donepezil on SH-SY5Y Cells

The following tables summarize the quantitative data on the neuroprotective effects of this compound in SH-SY5Y cells from various studies.

| Toxin/Insult | Donepezil Concentration | Observed Effect | Reference |

| Salsolinol (0.6 mM) | 5 µM | ~40% protection against cytotoxicity | [4] |

| Okadaic Acid | 1 µM | Maximum neuroprotection | [6] |

| Aβ25-35 | 1 µM | Maximum neuroprotection | [6] |

| Aβ1-42 | 1 µM | Most significant neuroprotective effect | [7] |

| Aβ1-42 | 5 µM | Neuroprotective effect observed | [7] |

| Aβ1-42 | 10 µM | Neuroprotective effect observed | [7] |

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

This protocol describes the standard procedure for culturing and differentiating SH-SY5Y cells to a neuronal phenotype suitable for neurotoxicity studies.

Materials:

-

SH-SY5Y cells

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

All-trans-Retinoic Acid (RA)

-

Cell culture flasks (T-75)

-

Cell culture plates (6-well, 24-well, 96-well)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Culture (Undifferentiated):

-

Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

-

Differentiation Protocol:

-

Seed the SH-SY5Y cells in the desired culture plates at an appropriate density.

-

Allow the cells to adhere for 24 hours.

-

To induce differentiation, replace the growth medium with a differentiation medium containing DMEM/F-12 with 1% FBS and 10 µM all-trans-retinoic acid (RA).[8]

-

Culture the cells in the differentiation medium for 3-7 days, replacing the medium every 2-3 days.[3][8] Differentiated cells will exhibit neurite outgrowth and a more mature neuronal morphology.

-

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Differentiated SH-SY5Y cells in a 96-well plate

-

This compound

-

Neurotoxin of choice (e.g., Aβ peptide, MPP+)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed and differentiate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well.[9]

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Introduce the neurotoxin to induce cell death, while keeping a set of wells as a control (no toxin) and a set with only the toxin.

-